molecular formula C28H29N3O4 B11124912 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11124912
M. Wt: 471.5 g/mol
InChI Key: VNTWPZSSELJZIE-LCUIJRPUSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidone ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolidone ring, the introduction of the pyridine ring, and the attachment of the various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using similar reaction conditions as those used in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

These compounds share similar structures but differ in the position of the methyl group on the benzyl ring. This difference can affect their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H29N3O4/c1-19-6-4-7-20(16-19)18-35-23-11-9-21(10-12-23)26(32)24-25(22-8-5-13-29-17-22)31(15-14-30(2)3)28(34)27(24)33/h4-13,16-17,25,32H,14-15,18H2,1-3H3/b26-24-

InChI Key

VNTWPZSSELJZIE-LCUIJRPUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCN(C)C)C4=CN=CC=C4)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CN=CC=C4)O

Origin of Product

United States

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